molecular formula C20H16O2 B2563455 (2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 609822-06-2

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B2563455
CAS No.: 609822-06-2
M. Wt: 288.346
InChI Key: HAVGDQLNRKNKOB-BUHFOSPRSA-N
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Description

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core flanked by two aromatic systems: a 5-methyl-substituted furan ring (ring B) and a biphenyl group (ring A). Chalcones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The structural uniqueness of this compound lies in the combination of a methyl-functionalized heterocyclic furan and a bulky biphenyl moiety, which may enhance lipophilicity and influence intermolecular interactions critical for bioactivity .

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-15-7-12-19(22-15)13-14-20(21)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGDQLNRKNKOB-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated ketone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific chalcone derivative through a review of existing literature and data.

Chemical Structure

The molecular formula of this compound is C18H16OC_{18}H_{16}O, with a molecular weight of approximately 252.32 g/mol. The compound features a 5-methylfuran moiety and a 4-phenylphenyl group, which are believed to contribute to its biological efficacy.

Anticancer Properties

Chalcones have been extensively studied for their potential anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Apoptosis induction via caspase activation
HeLa (Cervical Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)18.0Cell cycle arrest at G2/M phase

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 (µM) Reference
DPPH25.0
ABTS20.0

The biological activity of this chalcone is attributed to several mechanisms:

  • Michael Addition: The α,β-unsaturated carbonyl group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
  • Modulation of Signaling Pathways: Chalcones can influence various signaling pathways involved in cell growth and apoptosis, such as the NF-kB and MAPK pathways.
  • Interaction with DNA: Some studies suggest that chalcones can intercalate into DNA, leading to disruption of replication processes in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells: In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 cells .
  • Antioxidant Assessment in Animal Models: In vivo studies demonstrated that administration of the compound significantly reduced oxidative stress markers in rats subjected to induced oxidative damage.

Comparison with Similar Compounds

Key Observations :

  • Purity : High purity (≥97–100%) is consistently achieved across derivatives, critical for pharmacological applications .

Structure-Activity Relationships (SAR)

and highlight how substituent electronegativity and positioning modulate bioactivity:

  • Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., nitro, bromo) on ring A exhibit reduced potency. For example, replacing bromine (2j, IC50 = 4.7 µM) with chlorine (2h, IC50 = 13.82 µM) decreases activity due to lower electronegativity .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups enhance activity by stabilizing the ketone moiety. Cardamonin (IC50 = 4.35 µM), with hydroxyl EDGs, outperforms methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 µM) .
  • However, the 5-methylfuran (ring B) could improve metabolic stability over polar groups like methoxy .

Physicochemical and Crystallographic Properties

  • Lipophilicity : The biphenyl group in the target compound likely enhances lipophilicity (logP) compared to single phenyl or substituted phenyl analogs (e.g., LabMol-69), favoring membrane permeability .
  • Crystal Packing : shows chloro/bromo substituents on thiophene rings facilitate strong halogen bonding. The target’s methylfuran and biphenyl groups may instead rely on van der Waals interactions, leading to distinct crystal packing and solubility profiles .

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